molecular formula C10H14N2O3 B1488835 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid CAS No. 2098062-25-8

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1488835
CAS No.: 2098062-25-8
M. Wt: 210.23 g/mol
InChI Key: AGKOWLGRMCDCFY-UHFFFAOYSA-N
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Description

1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,3-Dimethyl-2-oxobutyl)-1H-imidazole-4-carboxylic acid, a derivative of imidazole, has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

  • Chemical Formula: C12H16N2O3
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 58517-90-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to the compound have shown to decrease viable cell counts significantly in hepatoma cells when treated with specific concentrations .

2. Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial effects. The compound's structure suggests potential interactions with microbial enzymes or cellular processes, leading to inhibition of growth. Studies on related imidazole compounds have reported broad-spectrum antibacterial and antifungal activities .

3. Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds in this class have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and immune response regulation .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with imidazole compounds:

StudyFindings
Investigated the synthesis and pharmacological activities of imidazole derivatives, highlighting their role in cancer treatment and inflammation reduction.
Demonstrated that certain imidazole derivatives significantly reduced viable cell counts in hepatoma cells, indicating strong anticancer potential.
Explored the use of imidazole-based peptidomimetics in hepatitis C virus treatment, showcasing their antiviral capabilities.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Modulation of Signaling Pathways: These compounds can interfere with signaling pathways involved in cell proliferation and inflammation.

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)8(13)5-12-4-7(9(14)15)11-6-12/h4,6H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKOWLGRMCDCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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